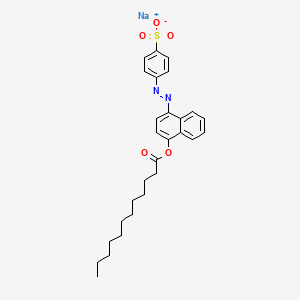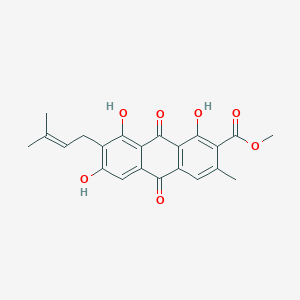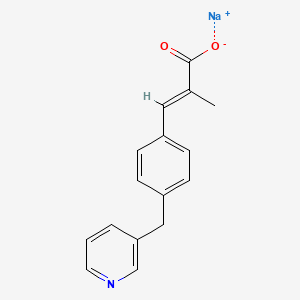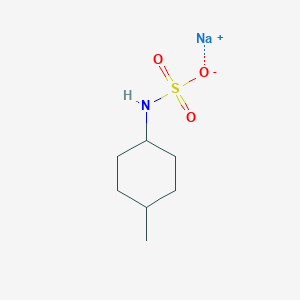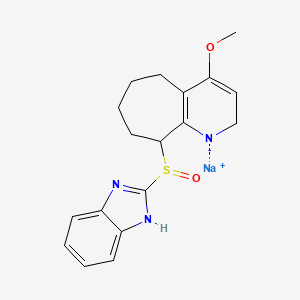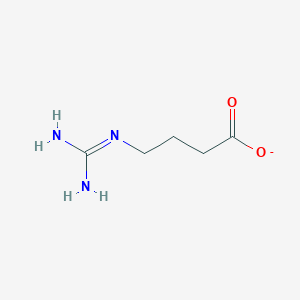
4-Carbamimidamidobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-guanidinobutanoate is a monocarboxylic acid anion that is the conjugate base of 4-guanidinobutanoic acid. It has a role as a fungal metabolite. It is a conjugate base of a 4-guanidinobutanoic acid.
Aplicaciones Científicas De Investigación
Biodegradable Polymers
4-Carbamimidamidobutanoate and its derivatives are utilized in the synthesis of environmentally benign copolymers, such as degradable polycarbonates derived from dihydroxybutyric acid. These copolymers are produced via alternating copolymerization with carbon dioxide and exhibit potential as biocompatible polymers, with applications ranging from medical devices to drug delivery systems. Specifically, poly(3,4-dihydroxybutyric acid carbonate) and related derivatives have been investigated for their utility as carriers for platinum drug delivery (Tsai, Wang, & Darensbourg, 2016).
Inhibition of Fatty Acid Oxidation
In studies related to fatty acid oxidation in heart mitochondria, compounds such as 4-pentenoate, structurally related to this compound, have been used to investigate the rate-determining steps of fatty acid metabolism. These studies contribute to understanding the biochemical pathways and potential therapeutic targets for metabolic disorders (Fong & Schulz, 1978).
Biosynthesis of Chiral Intermediates
This compound derivatives have been utilized in the biosynthesis of chiral intermediates like (S)-4-chloro-3-hydroxybutanoate, which is crucial for synthesizing statins, a class of cholesterol-lowering drugs. This process often involves the use of biocatalysis methods, offering advantages such as high yield and enantioselectivity, which are important for pharmaceutical applications (Liu et al., 2015).
Tissue Engineering Materials
Polyhydroxyalkanoates (PHAs), which can be synthesized using derivatives of this compound, are explored as biomaterials for tissue engineering. These polyesters are biodegradable and thermoprocessable, making them suitable for a range of medical devices and tissue engineering applications, including sutures, repair devices, cardiovascular patches, and bone marrow scaffolds (Chen & Wu, 2005).
Synthesis of GABA Analogues
Compounds structurally related to this compound have been synthesized as analogues of GABA (γ-aminobutyric acid), an inhibitory neurotransmitter. These analogues have applications in neurological research, aiding in the understanding of neurotransmitter function and the development of potential therapeutic agents for neurological disorders (Duke et al., 2004).
Propiedades
Fórmula molecular |
C5H10N3O2- |
|---|---|
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
4-(diaminomethylideneamino)butanoate |
InChI |
InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8)/p-1 |
Clave InChI |
TUHVEAJXIMEOSA-UHFFFAOYSA-M |
SMILES canónico |
C(CC(=O)[O-])CN=C(N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




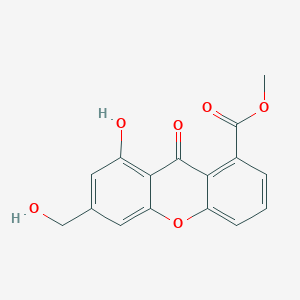
![N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1261994.png)
![(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1261995.png)
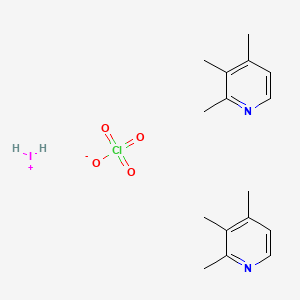
![2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan](/img/structure/B1261998.png)

